[1,3]Dioxolo[4,5-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
856768-04-2 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H6N2O2/c1-2-4-7-6(3-1)10-8-9(11-7)13-5-12-8/h1-4H,5H2 |
InChI Key |
ZJXAUGAOIHVLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=NC3=CC=CC=C3N=C2O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies For 1 2 Dioxolo 4,5 B Quinoxaline Frameworks and Analogues
Foundational Synthetic Routes to the Quinoxaline (B1680401) Core
The synthesis of the quinoxaline ring system is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes typically involve the formation of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) derivative.
Classical Condensation Reactions of o-Phenylenediamines and 1,2-Dicarbonyl Derivatives
The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgniscpr.res.innih.govresearchgate.net This approach is valued for its simplicity, high yields, and the ready availability of the starting materials. thieme-connect.com The reaction proceeds through a cyclocondensation mechanism, where the two amino groups of the o-phenylenediamine (B120857) react with the two carbonyl groups of the 1,2-dicarbonyl compound to form the dihydropyrazine (B8608421) ring, which then readily oxidizes to the aromatic quinoxaline.
A variety of 1,2-dicarbonyl compounds can be utilized, including glyoxal (B1671930), biacetyl, and benzil, allowing for the introduction of different substituents at the 2- and 3-positions of the quinoxaline ring. sapub.org The reaction conditions are often mild, typically involving refluxing in a suitable solvent such as ethanol (B145695) or acetic acid. niscpr.res.in Numerous catalysts, including mineral acids, Lewis acids, and more recently, heterogeneous and nano-catalysts, have been employed to improve reaction rates and yields. rsc.orgajgreenchem.com For instance, silica (B1680970) nanoparticles and copper(II) oxide nanocrystals have been shown to be effective catalysts for this transformation. rsc.org
Cyclocondensation Approaches for Quinoxaline Ring Formation
Beyond the classical condensation, several other cyclocondensation strategies have been developed to access the quinoxaline core. These methods often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
One notable approach involves the reaction of o-phenylenediamines with α-halo ketones. rsc.org This reaction proceeds through an initial N-alkylation followed by an intramolecular cyclization and subsequent oxidation to furnish the quinoxaline product. Another versatile method is the reaction of o-phenylenediamines with α-ketoaldoximes, which provides a one-step route to 2,3-disubstituted quinoxalines. niscpr.res.in
Modern advancements in this area include the use of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. sapub.org Furthermore, one-pot synthetic procedures have been developed that combine multiple steps, such as the in situ generation of the 1,2-dicarbonyl compound followed by condensation with the o-phenylenediamine, offering increased efficiency and atom economy. mdpi.com
Construction of thersc.orgsapub.orgDioxolo Moiety in Fused Systems
The rsc.orgsapub.orgdioxole, or methylenedioxy, group is a common structural feature in many natural products and pharmacologically active molecules. Its installation onto an aromatic ring can significantly influence the electronic properties and biological activity of the parent molecule.
Strategies for Methylenedioxy Ring Annulation
The formation of a methylenedioxy bridge on an aromatic system typically involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable one-carbon electrophile. Dihalomethanes, such as dichloromethane (B109758) or dibromomethane, are commonly used for this purpose in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, and the resulting dianion undergoes a double nucleophilic substitution with the dihalomethane to form the five-membered dioxole ring.
Alternative reagents for the methylenation of catechols include formaldehyde (B43269) or its equivalents, such as paraformaldehyde, in the presence of an acid catalyst. This method proceeds through the formation of a cyclic acetal (B89532). The choice of reaction conditions and reagents can be critical to achieving high yields and avoiding side reactions.
Precursor Design for Dioxole Ring Closure
The successful synthesis of a rsc.orgsapub.orgdioxolo-fused system relies on the careful design of the precursor molecule. The key starting material is a substituted catechol that will ultimately form the benzene ring of the quinoxaline system. For the synthesis of rsc.orgsapub.orgdioxolo[4,5-b]quinoxaline, the required precursor is 3,4-dihydroxy-1,2-phenylenediamine.
Specific Synthetic Pathways forrsc.orgsapub.orgDioxolo[4,5-b]quinoxaline and its Derivatives
The synthesis of the target molecule, rsc.orgsapub.orgdioxolo[4,5-b]quinoxaline, and its derivatives typically combines the strategies outlined in the preceding sections. A common and effective route begins with the nitration of a commercially available 3,4-(methylenedioxy)aniline (B81397) derivative. The resulting nitro compound is then reduced to the corresponding o-phenylenediamine.
This key intermediate, 4,5-diamino-1,2-methylenedioxybenzene, is then subjected to a classical condensation reaction with a 1,2-dicarbonyl compound to construct the quinoxaline ring. For example, reaction with glyoxal would yield the parent rsc.orgsapub.orgdioxolo[4,5-b]quinoxaline. The use of substituted 1,2-dicarbonyl compounds allows for the synthesis of a wide range of derivatives with different substituents at the 2- and 3-positions of the quinoxaline core.
An alternative approach involves the reaction of 2,3-dichloroquinoxaline (B139996) with a catechol derivative under basic conditions. While this method can be effective, it may suffer from issues of regioselectivity if the quinoxaline or catechol precursors are unsymmetrically substituted.
Recent research has also explored the synthesis of related fused systems. For instance, a catalyst-free, three-component reaction of aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline has been developed to produce rsc.orgsapub.orgdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, which are analogues of podophyllotoxins with potential anticancer activity. nih.gov
Multi-component Reaction Strategies for Polycyclic Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are advantageous for building complex molecules like chimicatechnoacta.runih.govdioxolo[4,5-b]quinoxaline analogues due to their operational simplicity and atom economy.
One notable MCR approach involves the one-pot reaction of an aldehyde, barbituric acid, and benzo[d] chimicatechnoacta.runih.govdioxol-5-amine in ethanol. researchgate.net This method, catalyzed by acetic acid under reflux conditions, yields 7′,9′-disubstituted 6′,9′-dihydro-2H,7′H-spiro[pyrimidine-5,8′- chimicatechnoacta.runih.govdioxolo[4,5-f]quinoline]-2,4,6(1H,3H)-trione derivatives. researchgate.net Another example is the catalyst-free, three-component reaction of aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline, which produces chimicatechnoacta.runih.govdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, considered novel analogues of podophyllotoxins. nih.gov This particular method is highlighted for its excellent yields, short reaction times, and minimal environmental impact. nih.gov
Furthermore, a green, one-pot, three-component synthesis has been developed for indenoquinoxaline derivatives by reacting ninhydrin, malononitrile, and various diamines in water at room temperature without a catalyst. nih.gov This protocol is lauded for its high yields, rapid reaction times, and simple work-up procedure. nih.gov
| Reactants | Catalyst/Solvent | Product | Reference |
| Aldehyde, Barbituric acid, Benzo[d] chimicatechnoacta.runih.govdioxol-5-amine | Acetic acid/Ethanol | 7′,9′-disubstituted 6′,9′-dihydro-2H,7′H-spiro[pyrimidine-5,8′- chimicatechnoacta.runih.govdioxolo[4,5-f]quinoline]-2,4,6(1H,3H)-triones | researchgate.net |
| Aldehydes, Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, 3,4-(Methylenedioxy)aniline | Catalyst-free | chimicatechnoacta.runih.govdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones | nih.gov |
| Ninhydrin, Malononitrile, Diamines | Catalyst-free/Water | Indenoquinoxaline derivatives | nih.gov |
Nucleophilic Aromatic Substitution Routes on Activated Quinoxaline Precursors
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as quinoxaline. The presence of activating groups, often halogens, facilitates the substitution by nucleophiles.
The synthesis of 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives has been achieved through the reaction of 2,3-dichloro-6-sulfonyl quinoxaline with 1,3-binucleophiles. researchgate.net The two chlorine atoms at the C2 and C3 positions of 2,3-dichloroquinoxaline make it a prime electrophile for such substitutions. researchgate.net Research has also explored the vicarious nucleophilic substitution (VNS) of hydrogen on the quinoxaline ring, particularly with quinoxaline N-oxides, to introduce various functional groups. rsc.org
In some cases, the substitution of a chlorine atom in quinoxaline 1,4-dioxides with diamines can lead to 3-amino derivatives, though sometimes in low yields. mdpi.com A more effective approach for introducing amino groups involves the substitution of alkylthio-, aryloxy-, or sulfonyl groups, which can result in higher yields of the desired 3-amino-quinoxaline 1,4-dioxides. mdpi.com
Intramolecular Cyclization and Annulation Techniques
Intramolecular cyclization is a powerful strategy for constructing fused ring systems. In the context of dioxoloquinoxaline synthesis, this often involves the formation of a new ring onto a pre-existing quinoxaline or a precursor that will form the quinoxaline ring during the cyclization process.
One approach involves the reductive cyclization of N-substituted aromatic o-diamines. For instance, the condensation of glycine (B1666218) with an o-nitrohalogenobenzene can yield a (2-nitrophenylamino)acetic acid, which upon reductive cyclization, forms a quinoxalin-2-one. sapub.org A similar strategy has been used with 1,5-difluoro-2,4-dinitrobenzene (B51812) derivatives, which react with amino acids to form glycine derivatives that can be reductively cyclized to quinoxalinones. sapub.org
More complex polycyclic systems, such as dibenzo[f,h]furazano[3,4-b]quinoxalines, have been synthesized via an acid-catalyzed intramolecular cyclization of aryl-substituted 5-([1,1'-biphenyl]-2-yl)- chimicatechnoacta.runih.govresearchgate.netoxadiazolo[3,4-b]pyrazines. nih.gov This reaction proceeds through a direct, transition-metal-free C-H functionalization. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in Dioxoloquinoxaline Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govresearchgate.net These reactions are crucial for synthesizing functionalized chimicatechnoacta.runih.govdioxolo[4,5-b]quinoxaline analogues.
The Buchwald-Hartwig amination has been employed to synthesize novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of indolo[2,3-b]quinoxalines. mdpi.com This synthetic route involves a sequence of Buchwald-Hartwig cross-coupling followed by an annulation through intramolecular oxidative cyclodehydrogenation. mdpi.com The optimization of this reaction often involves screening various palladium catalysts and ligands to achieve high yields. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is another vital method. For example, it has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This reaction typically involves a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), a base, and a phase-transfer catalyst to couple a bromo-substituted quinazoline (B50416) with a boronic acid pinacol (B44631) ester. mdpi.com
| Cross-Coupling Reaction | Catalyst/Ligand | Reactants | Product | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)2, X-Phos | Aryl halides, Amines | Aryl amines | beilstein-journals.org |
| Buchwald-Hartwig Amination | Pd(0) NHC complexes | Aryl chlorides/bromides, Amines | Aryl amines | researchgate.net |
| Suzuki-Miyaura Coupling | PdCl2(dppf)·CH2Cl2 | Alkenyl bromides, Potassium alkyltrifluoroborates | Alkenyl-alkyl coupled products | nih.gov |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl2 | Bromo-quinazolines, Boronic acid pinacol ester | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |
Sustainable and Green Chemistry Approaches inchimicatechnoacta.runih.govDioxolo[4,5-b]quinoxaline Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. ijirt.orgnih.gov
Catalyst-Free Methodologies
Developing synthetic methods that proceed without a catalyst is a key goal of green chemistry, as it simplifies purification and reduces waste. Several catalyst-free methods for the synthesis of quinoxaline derivatives and their analogues have been reported.
As mentioned earlier, the three-component synthesis of chimicatechnoacta.runih.govdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones from aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline proceeds efficiently without a catalyst. nih.gov Similarly, the synthesis of indenoquinoxaline derivatives from ninhydrin, malononitrile, and diamines in water is also a catalyst-free process. nih.gov An efficient synthesis of 3-benzylquinazolin-4(1H)-one derivatives has also been achieved under catalyst-free and solvent-free conditions. ut.ac.ir
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents, which are often toxic and flammable, is another cornerstone of green chemistry. dntb.gov.ua Reactions conducted under solvent-free or solid-state conditions can significantly reduce environmental impact.
A novel approach using solid-state chemistry has been developed for the synthesis of various phenazines, including 1,3-dioxolo[4,5-b]phenazine, a related structure to the target compound. rasayanjournal.co.in This method involves heating a mixture of fine powders of ortho-diamines and ortho-quinones in a closed vessel under an inert atmosphere. rasayanjournal.co.in This solvent-free method is presented as an environmentally friendly alternative to classical synthesis procedures that often require solvents like acetic acid. rasayanjournal.co.in
Microwave-Assisted and Other Energy-Efficient Syntheses
The synthesis of quinoxaline derivatives, including the nih.govresearchgate.netdioxolo[4,5-b]quinoxaline framework, has been significantly advanced by the adoption of energy-efficient techniques, most notably microwave-assisted organic synthesis (MAOS). udayton.edu Traditional methods for preparing quinoxalines often involve the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, which typically requires prolonged heating in solvents such as ethanol or acetic acid. scielo.brmdpi.com In contrast, microwave irradiation offers a green chemistry approach characterized by dramatically reduced reaction times (often from hours to minutes), high yields, and frequently, the ability to perform the reaction under solvent-free conditions. nih.govudayton.eduscielo.br
The general procedure for the microwave-assisted synthesis of quinoxalines involves mixing the neat reactants, an appropriate o-phenylenediamine and an α-dicarbonyl compound, sometimes with a solid support or catalyst, and irradiating the mixture in a microwave oven. nih.govresearchgate.net For the specific synthesis of the nih.govresearchgate.netdioxolo[4,5-b]quinoxaline core, the key precursor is 4,5-methylenedioxy-1,2-phenylenediamine, which is condensed with a suitable 1,2-dicarbonyl compound. The high temperatures generated by microwave energy facilitate the rapid elimination of water, driving the reaction to completion without the need for dehydrating agents. nih.gov
Research has demonstrated the efficacy of using mineral supports like acidic alumina (B75360) as catalysts in these solvent-free reactions. scielo.brresearchgate.net Acidic alumina not only catalyzes the condensation but can also promote the tandem oxidation of α-hydroxyketones (acyloins) to the required 1,2-dicarbonyl intermediate in a one-pot procedure, further enhancing the efficiency of the synthesis. scielo.brresearchgate.net This methodology provides a versatile, rapid, and environmentally benign route to a wide array of substituted quinoxalines. scielo.br
| Diamine Precursor | Dicarbonyl/Acyloin Precursor | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzene-1,2-diamine | Benzil | 400 W, solvent-free, 2-4 min | 2,3-Diphenylquinoxaline | 90 | nih.gov |
| 4-Methylbenzene-1,2-diamine | Benzil | Acidic Alumina, MW, 3 min | 6-Methyl-2,3-diphenylquinoxaline | 96 | researchgate.net |
| 4,5-Dimethylbenzene-1,2-diamine | Benzil | Acidic Alumina, MW, 3 min | 6,7-Dimethyl-2,3-diphenylquinoxaline | 97 | researchgate.net |
| Benzene-1,2-diamine | Acyloin | Acidic Alumina, MW, 3 min | 2-Phenylquinoxaline | 82 | researchgate.net |
Functionalization and Diversification of thenih.govresearchgate.netDioxolo[4,5-b]quinoxaline Scaffold
Once the core nih.govresearchgate.netdioxolo[4,5-b]quinoxaline system is synthesized, its functionalization and diversification are crucial for modulating its chemical and physical properties. These modifications can be targeted at either the pyrazine ring or the methylenedioxyphenyl moiety, allowing for the generation of a diverse library of analogues. The strategies for diversification can be broadly categorized into regioselective substitutions on the core and post-synthetic modifications of an already functionalized scaffold.
Regioselective functionalization allows for precise control over the placement of substituents on the quinoxaline framework. A primary and highly effective strategy involves the use of 2,3-dichloroquinoxaline derivatives as versatile intermediates. doaj.org For the target scaffold, this would involve preparing 6,7-dichloro- nih.govresearchgate.netdioxolo[4,5-b]quinoxaline. The chlorine atoms at the C2 and C3 positions are susceptible to nucleophilic aromatic substitution (SNAr), enabling the stepwise or simultaneous introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides. doaj.orgresearchgate.net
A powerful application of this method is the reaction of the dichloro-derivative with bidentate nucleophiles to construct additional fused heterocyclic rings. For instance, reacting a 2,3-dichloroquinoxaline with potassium salts of hydrazonodithioates leads to the formation of fused 1,3-dithiolo[4,5-b]quinoxaline systems. researchgate.net Similarly, reaction with thiourea (B124793) can yield thiazolo[4,5-b]quinoxaline derivatives. researchgate.net This approach provides a regioselective pathway to complex polycyclic heteroaromatic compounds built upon the initial quinoxaline core.
Another regioselective strategy involves C-H functionalization, which allows for the direct formation of C-C or C-heteroatom bonds on the quinoxaline ring without prior installation of a leaving group. mdpi.com While less explored for the specific nih.govresearchgate.netdioxolo[4,5-b]quinoxaline system, methods like the Buchwald-Hartwig amination have been used on related quinoxaline precursors to build complex structures, demonstrating the potential for direct, selective functionalization. mdpi.com
| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 2,3-Dichloroquinoxaline | Various Nucleophiles (alcohols, thiols, amines) | Nucleophilic Aromatic Substitution | 2,3-Disubstituted Quinoxalines | doaj.org |
| 2,3-Dichloro-6-sulfonyl quinoxaline | Potassium salts of hydrazonodithioates | SNAr / Cyclization | 1,3-Dithiolo[4,5-b]quinoxalines | researchgate.net |
| 2,3-Dichloro-6-sulfonyl quinoxaline | Thioureas | SNAr / Cyclization | Thiazolo[4,5-b]quinoxalines | researchgate.net |
| 3-Amino-2-chloroquinoxaline | Aryl/Alkyl Amines | Buchwald-Hartwig Amination | N-Substituted Quinoxalin-2-amines | mdpi.com |
Post-synthetic modification refers to the chemical transformation of substituents on a pre-formed nih.govresearchgate.netdioxolo[4,5-b]quinoxaline ring system. This approach is fundamental for the synthesis of complex derivatives and for fine-tuning molecular properties.
One significant type of post-synthetic modification involves the elaboration of side chains. For example, quinoxaline cores have been used as scaffolds for the asymmetric synthesis of complex molecules like synthetic Lipoxin A4 mimetics. nih.gov In these multi-step syntheses, a functionalized quinoxaline undergoes reactions such as asymmetric hydrogenation and coupling to append elaborate upper and lower side chains, demonstrating how the core can be decorated with stereochemically rich and complex functionalities. nih.gov
Another key modification involves altering the heterocycle itself. The pyrazine ring of the quinoxaline system can be chemically transformed. For example, quinoxaline-2,3(1H,4H)-diones can be converted into the corresponding quinoxaline-2,3(1H,4H)-dithiones using thionating agents like phosphorus pentasulfide or sodium hydrogen sulfide. mdpi.com This changes the electronic and coordination properties of the heterocyclic core.
Furthermore, post-synthetic modifications can involve the annulation of new rings onto the quinoxaline scaffold. Starting with a suitably functionalized quinoxaline, intramolecular cyclization reactions can be used to build larger, polycyclic systems. An example is the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which involves forming a new pyrrole (B145914) ring fused to the quinoxaline core through intramolecular oxidative cyclodehydrogenation. mdpi.com Similarly, reactions of 2-hydrazinoquinoxalines with reagents like triethyl orthoformate can be used to construct a fused triazole ring, yielding nih.govdoaj.orgnih.govtriazolo[4,3-a]quinoxaline derivatives. mdpi.com These advanced modifications significantly increase the structural complexity and diversity of compounds derived from the quinoxaline scaffold.
| Starting Quinoxaline Derivative | Reaction / Reagent(s) | Modification Type | Product Class | Reference |
|---|---|---|---|---|
| Quinoxaline-2,3(1H,4H)-dione | Phosphorus pentasulfide or NaSH | Thionation | Quinoxaline-2,3(1H,4H)-dithione | mdpi.com |
| 2-Hydrazinoquinoxaline | Triethyl orthoformate | Ring Annulation | nih.govdoaj.orgnih.govTriazolo[4,3-a]quinoxaline | mdpi.com |
| N-(2-(quinoxalin-2-yl)thiophen-3-yl)amine derivative | DDQ or K2S2O8 | Intramolecular Cyclodehydrogenation | Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | mdpi.com |
| 2-(Alkoxycarbonyl)quinoxaline | Asymmetric Hydrogenation / Chain Elaboration | Side-Chain Elaboration | Quinoxaline-containing Lipoxin Mimetics | nih.gov |
Comprehensive Spectroscopic and Structural Characterization Of 1 2 Dioxolo 4,5 B Quinoxaline
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of scholaris.caijbpas.comDioxolo[4,5-b]quinoxaline. Each technique provides unique insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of scholaris.caijbpas.comDioxolo[4,5-b]quinoxaline is expected to show distinct signals for the aromatic protons of the quinoxaline (B1680401) core and the methylene (B1212753) protons of the dioxole ring. The two protons on the quinoxaline ring (at positions 6 and 9) and the two protons on the benzene (B151609) ring portion (at positions 7 and 8) would likely appear as doublets or multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The two protons of the methylene bridge in the dioxole ring would give a characteristic singlet, expected to appear around δ 6.0-6.5 ppm. For the parent quinoxaline, the protons on the pyrazine (B50134) ring (H-2 and H-3) appear at approximately δ 8.8 ppm, while the protons on the benzene ring (H-5, H-6, H-7, H-8) resonate between δ 7.7 and 8.1 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For scholaris.caijbpas.comDioxolo[4,5-b]quinoxaline, distinct signals are expected for the carbons of the quinoxaline system and the dioxole moiety. The carbons of the pyrazine ring are expected to resonate at lower field (around δ 140-155 ppm) compared to the carbons of the benzene ring (around δ 125-135 ppm). The methylene carbon of the dioxole ring would have a characteristic chemical shift in the range of δ 100-105 ppm. For comparison, in a related derivative, 6-(pyrrolidin-1-ylsulfonyl)- scholaris.caijbpas.comdithiolo[4,5-b]quinoxaline-2-ylidene, the quinoxaline carbons appear in the range of δ 125-145 ppm. nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further help in establishing the connectivity across the entire molecule by showing correlations between protons and carbons separated by two or three bonds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.
IR Spectroscopy: The infrared spectrum of scholaris.caijbpas.comDioxolo[4,5-b]quinoxaline is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=N stretching vibrations of the quinoxaline ring are likely to appear in the 1620-1500 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would also be observed in this region. A key feature would be the characteristic C-O-C stretching vibrations of the 1,3-dioxole (B15492876) ring, which typically appear as strong bands in the 1250-1040 cm⁻¹ range. For the parent quinoxaline, characteristic IR bands are observed for C-H stretching and aromatic ring vibrations. sphinxsai.com
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable. The aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum. The symmetric breathing modes of the fused ring system would also be Raman active. For the parent quinoxaline, FT-Raman spectra have been used to identify and assign its 42 normal modes of vibration. sphinxsai.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=N Stretch | 1620-1500 | 1620-1500 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O-C Asymmetric Stretch | 1250-1150 | Weak or inactive |
| C-O-C Symmetric Stretch | 1080-1020 | 1080-1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The exact mass of scholaris.caijbpas.comDioxolo[4,5-b]quinoxaline (C₉H₆N₂O₂) is 174.0429 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 174. The fragmentation pattern would likely involve the loss of small, stable molecules such as CO, CO₂, and HCN, which is characteristic of such heterocyclic systems. The fragmentation of the molecular ion can provide confirmation of the fused ring structure. libretexts.org For the parent quinoxaline, the mass spectrum shows a prominent molecular ion peak, and fragmentation involves the loss of HCN. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π-π* and n-π* transitions. scholaris.ca The fusion of the dioxole ring is expected to influence the electronic structure and thus the absorption maxima. Typically, two main absorption regions are observed for quinoxaline derivatives: one in the 250-300 nm range and another at longer wavelengths, around 350-400 nm, which can be attributed to π-π* and n-π* transitions, respectively. scholaris.ca
| Transition Type | Expected Wavelength Range (nm) |
| π-π | 250-300 |
| n-π | 350-400 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The theoretical elemental composition of scholaris.caijbpas.comDioxolo[4,5-b]quinoxaline (C₉H₆N₂O₂) is:
Carbon (C): 62.07%
Hydrogen (H): 3.47%
Nitrogen (N): 16.08%
Oxygen (O): 18.37%
Experimental values from a synthesized and purified sample should closely match these theoretical percentages to confirm the empirical formula. For many reported quinoxaline derivatives, elemental analysis is a standard characterization method to verify their composition. ijbpas.comscielo.br
Advanced Crystallographic Studies for Solid-State Architecture
The scholaris.caijbpas.comDioxolo[4,5-b]quinoxaline molecule is expected to be largely planar due to its aromatic nature. The quinoxaline ring system in related structures is generally found to be planar. nih.gov The 1,3-dioxole ring typically adopts a slight envelope conformation. The crystal packing would likely be dominated by π-π stacking interactions between the planar aromatic systems of adjacent molecules, as well as potential C-H···N and C-H···O hydrogen bonds. For instance, in the crystal structure of a complex spiro-indenoquinoxaline derivative, the quinoxaline and indene (B144670) subunits are essentially planar. nih.gov Similarly, other complex quinoxaline derivatives show planar ring systems with intermolecular interactions governing the crystal packing. mdpi.com
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation
Derivatives of quinoxaline have been crystallized and their structures determined by X-ray diffraction. For example, a triazole-substituted quinoxalinone derivative crystallizes in the monoclinic space group C2/c. nih.gov In this derivative, the quinoxaline ring system is nearly planar. nih.gov Another study on 2,3-bis(4-bromophenyl)quinoxaline (B11557262) shows it crystallizing in the triclinic system with all bond lengths and angles falling within normal ranges for this type of compound. nih.gov
Based on these related structures, the bond lengths and angles for nih.govnih.govDioxolo[4,5-b]quinoxaline can be predicted to be within the standard ranges for aromatic C-C and C-N bonds, as well as for the dioxolo ring. The fusion of the dioxolo and quinoxaline rings is expected to result in a largely planar and rigid molecular conformation.
Table 1: Representative Bond Lengths and Angles in Quinoxaline Derivatives
| Feature | Bond/Angle | Typical Value (Å or °) |
| Bond Lengths | C-C (aromatic) | 1.36 - 1.42 |
| C-N (aromatic) | 1.32 - 1.38 | |
| C-O (dioxolo) | ~1.37 | |
| O-C-O | ~1.36 | |
| Bond Angles | C-C-C (aromatic) | 118 - 122 |
| C-N-C (aromatic) | 115 - 119 | |
| C-O-C (dioxolo) | ~105 |
Note: The data in this table is generalized from various quinoxaline derivatives and serves as an estimation for nih.govnih.govDioxolo[4,5-b]quinoxaline.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of quinoxaline derivatives is often stabilized by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. In the crystal structure of a triazole-substituted quinoxalinone, intermolecular interactions such as N–H···O and N–H···Cg (where Cg is the centroid of a ring) play a crucial role in stabilizing the crystal lattice. nih.gov
Table 2: Common Intermolecular Interactions in Quinoxaline-based Crystal Structures
| Interaction Type | Description |
| π-π Stacking | Occurs between the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal packing. |
| C-H···N Hydrogen Bonding | Weak hydrogen bonds where a C-H group acts as a donor and a nitrogen atom of the quinoxaline ring acts as an acceptor. |
| C-H···O Hydrogen Bonding | The oxygen atoms of the dioxolo group can act as hydrogen bond acceptors. |
| Halogen Bonding | In halogenated derivatives, C-X···N or C-X···π interactions can be observed. |
Investigation of Tautomerism and Isomerism innih.govnih.govDioxolo[4,5-b]quinoxaline Systems
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, typically involving the migration of a proton. tgc.ac.inbyjus.comallen.in While direct studies on the tautomerism of nih.govnih.govDioxolo[4,5-b]quinoxaline are not documented, the potential for tautomerism exists, particularly in its substituted derivatives. For instance, the sulfur-containing analogue, 1,3-dithiolo[4,5-b]quinoxalines, has been shown to exist in different tautomeric forms. researchgate.net
In heterocyclic systems, annular tautomerism can occur, where a proton can occupy two or more positions on the ring. chemeurope.comwikipedia.org For substituted derivatives of nih.govnih.govDioxolo[4,5-b]quinoxaline, especially those with hydroxyl or amino groups, keto-enol or imine-enamine tautomerism could be possible. The equilibrium between these tautomeric forms would be influenced by factors such as the nature of the substituent, the solvent, and the temperature.
Stereoisomerism becomes relevant in substituted derivatives of nih.govnih.govDioxolo[4,5-b]quinoxaline, particularly when chiral centers are introduced. The synthesis of such derivatives can be stereoselective, leading to the preferential formation of one stereoisomer over another.
For example, in the synthesis of spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives, which feature a quinoxaline core, stereoselective multicomponent reactions have been employed to control the stereochemistry of the final products. researchgate.net The stereochemical outcome of such reactions is often determined by the reaction conditions and the nature of the reactants. While this does not directly pertain to the parent nih.govnih.govDioxolo[4,5-b]quinoxaline, it highlights that the introduction of substituents can lead to a rich stereochemical landscape for this class of compounds. The analysis of stereoisomerism in these derivatives is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.
Computational and Theoretical Investigations Of 1 2 Dioxolo 4,5 B Quinoxaline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on idexlab.comresearchgate.netDioxolo[4,5-b]quinoxaline would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various ground-state properties can be calculated. For instance, studies on related quinoxaline (B1680401) derivatives often employ the B3LYP functional with a basis set like 6-311G(d,p) to obtain reliable geometries and electronic properties. researchgate.netresearchgate.net
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity and electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive. libretexts.org For example, in studies of other donor-acceptor molecules, the HOMO is often localized on the electron-donating part, while the LUMO resides on the electron-accepting part, and the calculated gap is compared with experimental values from optical absorption spectra. nankai.edu.cn Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its interaction with other chemical species. researchgate.net
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods are highly effective in predicting spectroscopic data. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. scialert.netdocsdrive.com For instance, in a study on a substituted quinoxalinedione, DFT calculations were used to assign the observed bands in the FT-IR and FT-Raman spectra, providing a detailed understanding of the molecule's vibrational behavior. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its behavior over time and its conformational flexibility.
Conformational Analysis and Energy Landscapes
For flexible molecules, conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This creates an energy landscape that reveals the most stable conformers and the energy barriers between them. For a relatively rigid structure like idexlab.comresearchgate.netDioxolo[4,5-b]quinoxaline, this analysis would confirm the planarity of the ring system and the preferred orientation of any substituents.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations track the movements of atoms in a molecule or a system of molecules over time, governed by a force field. These simulations can provide a detailed picture of the molecule's flexibility, its interactions with solvent molecules, and its conformational changes at different temperatures. MD simulations are particularly valuable for understanding how a molecule might behave in a biological system, for example, by simulating its interaction with a protein's active site. rsc.orgupstate.edu
Computational Approaches to Structure-Property Relationships
Computational chemistry provides powerful tools to predict the properties and activities of molecules like niscpr.res.inniscpr.res.indioxolo[4,5-b]quinoxaline, thereby guiding experimental research. These methods establish relationships between the molecular structure and its physicochemical properties or biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a compound with its biological activity or physical properties. For quinoxaline derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological activities.
One such study on quinoxaline derivatives with antimalarial activity utilized the k-nearest neighbor molecular field analysis (kNN-MFA) to develop a 3D-QSAR model. niscpr.res.inniscpr.res.in This model, developed from a series of 37 quinoxaline derivatives, demonstrated a strong correlation between the structural features and antimalarial activity, with a predictive internal q² of 0.7589 and an external predictivity (pred_r²) of 0.4752. niscpr.res.inniscpr.res.in The model highlighted the critical role of electrostatic descriptors. Specifically, the electrostatic descriptor E_137 indicated that regions favoring electron-withdrawing groups were beneficial for activity, while descriptor E_939 pointed to regions where electron-donating groups were advantageous. niscpr.res.inniscpr.res.in Such models are invaluable for designing new, potent antimalarial agents based on the quinoxaline scaffold.
Another QSAR analysis was performed on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives for their cyclooxygenase-2 (COX-2) inhibition. nih.gov This study, based on Hansch's multiparameter approach and receptor surface analysis, revealed that steric and electrostatic interactions are key determinants of COX-2 enzyme-ligand interaction. nih.gov The developed QSAR model showed that the COX-2 inhibitory activity is correlated with parameters such as atomic polarizability, the number of hydrogen-bond donors, and the energy of the highest occupied molecular orbital (HOMO). nih.gov
The design of new therapeutic agents often follows two main computational strategies: ligand-based and structure-based design. For the niscpr.res.inniscpr.res.indioxolo[4,5-b]quinoxaline scaffold, these principles have been applied to develop derivatives with specific biological targets.
In a study focused on developing novel antitubercular agents, derivatives of quinoxaline-2-carboxylic acid were synthesized and evaluated. nih.gov This work was inspired by the structure of pyrazinamide, a first-line antitubercular drug. nih.gov The design principle involved modifying the quinoxaline core, which is a bioisostere of other important heterocycles like quinoline (B57606) and indole, to enhance antimycobacterial activity. nih.gov
Similarly, new azomethine derivatives of quinoxaline have been designed as potential anti-inflammatory agents. dntb.gov.ua The design strategy involved synthesizing compounds that could interact with key enzymes in the inflammatory pathway, guided by the known pharmacophoric features of anti-inflammatory drugs.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to its protein target.
Several studies have employed molecular docking to investigate the interactions of quinoxaline derivatives with various biological targets. For instance, novel quinoxaline derivatives were synthesized and docked into the active sites of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are important targets in cancer and inflammation, respectively. rsc.org The docking studies showed a good correlation with the experimentally observed biological activities, suggesting that these compounds could act as dual inhibitors. rsc.org
In another study, derivatives of 1,3-dithiolo[4,5-b]quinoxaline, a sulfur analog of the dioxolo-quinoxaline scaffold, were designed and synthesized as potential anticancer agents. nih.gov Molecular docking simulations were performed to understand their binding affinity with targets like Bcl-2, EGFR, and VEGFR-2. The results indicated good binding affinity with lower binding energy inside the active sites of these proteins, corroborating the experimental anticancer activity. nih.gov
Furthermore, a series of niscpr.res.inrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivatives were designed as DNA intercalators. rsc.org Molecular docking was used to investigate their binding modes within the DNA double helix. The computational results were in high agreement with the experimental data, confirming the intercalating ability of these compounds and their potential as anticancer agents. rsc.org
A study on n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase (TR) also utilized molecular docking. mdpi.com The in silico analysis helped to understand the interactions of these compounds within the active site of TR, a key enzyme in the parasite's defense against oxidative stress. mdpi.com
The following table summarizes the IC₅₀ values of some quinoxaline derivatives against various targets, often supported by molecular docking studies.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Quinoxaline Derivatives | EGFR | 0.3 - 0.9 | rsc.org |
| Quinoxaline Derivatives | COX-2 | 0.46 - 1.17 | rsc.org |
| 1,3-dithiolo[4,5-b]quinoxaline Derivative 12 | EGFRʷᵗ | 0.19 | nih.gov |
| 1,3-dithiolo[4,5-b]quinoxaline Derivative 12 | EGFRᴸ⁸⁵⁸ᴿ | 0.026 | nih.gov |
| 1,3-dithiolo[4,5-b]quinoxaline Derivative 12 | VEGFR-2 | 0.42 | nih.gov |
| niscpr.res.inrsc.orgnih.govtriazolo[4,3-a]quinoxaline Derivative 12d | MCF-7 cell line | 17.12 | rsc.org |
| n-Butyl quinoxaline-7-carboxylate 1,4-di-N-oxide (T-150) | Trypanosoma cruzi | - | mdpi.com |
| Quinoxaline analog 25 | Thymidine phosphorylase | 3.20 | mdpi.com |
This table presents a selection of reported IC₅₀ values for different quinoxaline derivatives against various biological targets.
In silico methods are crucial for assessing molecular interactions and elucidating the mechanisms of action of novel compounds at a molecular level. These computational assessments often involve a combination of techniques, including molecular dynamics (MD) simulations and quantum chemical calculations.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been performed on quinoxaline derivatives to understand their electronic and photovoltaic properties. nih.gov These studies have calculated important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, and intramolecular charge transfer, which are crucial for applications in organic solar cells. nih.govd-nb.info
For instance, a theoretical investigation of phenyl-7,8-dihydro- niscpr.res.inniscpr.res.in-dioxolo[4,5-g]quinolin-6(5H)-one, a related heterocyclic system, was carried out using DFT at the B3LYP/6-31G* level. researchgate.net This study calculated ¹H and ¹³C NMR chemical shifts, thermodynamic properties, and frontier molecular orbital analysis, providing deep insights into the molecule's reactivity and electronic properties. researchgate.net
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of computational assessment. For a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives, ADMET prediction showed that the most promising compound obeyed Lipinski's rule of five and the Veber rule, with no alerts for being a pan-assay interference compound (PAIN) and having moderate solubility. nih.gov Toxicity predictions also indicated that the compound was inactive for hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity. nih.gov
Chemical Reactivity, Transformation, and Mechanistic Studies Of 1 2 Dioxolo 4,5 B Quinoxaline
Elucidation of Reaction Pathways and Mechanisms
The reactivity of the rsc.orgdioxolo[4,5-b]quinoxaline scaffold is characterized by its susceptibility to both nucleophilic and electrophilic attacks, as well as its potential to participate in radical and pericyclic reactions.
The quinoxaline (B1680401) ring system is inherently electron-deficient, making it prone to nucleophilic attack. rsc.org This electrophilicity is a key feature in the functionalization of the heterocyclic ring. rsc.orgrsc.org Nucleophilic aromatic substitution (SNAr) is a common reaction pathway, particularly when a good leaving group is present on the pyrazine (B50134) ring. arabjchem.orgudayton.edu For instance, 2,3-dichloroquinoxaline (B139996) readily reacts with various nucleophiles, including N-, O-, S-, P-, and C-nucleophiles, to yield mono- and di-substituted products. arabjchem.org While direct nucleophilic substitution of hydrogen on the unsubstituted rsc.orgdioxolo[4,5-b]quinoxaline is less common, the use of quinoxaline N-oxides significantly enhances the electrophilic character of the ring, facilitating vicarious nucleophilic substitution (VNS) of hydrogen with carbanions. rsc.org The fused 1,3-dioxole (B15492876) ring, being electron-donating, is expected to modulate the reactivity of the quinoxaline core, potentially directing nucleophilic attack to specific positions.
Conversely, the benzene (B151609) moiety of the quinoxaline system can undergo electrophilic aromatic substitution. Reactions such as halogenation and nitration have been reported for the parent quinoxaline, typically requiring a Lewis acid catalyst for halogenation and controlled conditions for nitration to yield 2-nitroquinoxaline. The electron-donating nature of the dioxole ring in rsc.orgdioxolo[4,5-b]quinoxaline would likely activate the benzene part of the molecule towards electrophilic attack, influencing the regioselectivity of such substitutions.
The involvement of radical species in the chemistry of quinoxalines has been noted, particularly in certain synthetic and degradation pathways. nih.govpublish.csiro.au Electron Paramagnetic Resonance (EPR) spectroscopy has confirmed the formation of radical anions during the electrochemical reduction of some quinoxaline derivatives. abechem.com While specific studies on radical reactions of rsc.orgdioxolo[4,5-b]quinoxaline are not extensively documented, the general principles of radical chemistry suggest that this scaffold could participate in such transformations under appropriate conditions, such as initiation by heat, light, or a radical initiator.
Pericyclic reactions, which are concerted reactions involving a cyclic transition state, are also a possibility for the rsc.orgdioxolo[4,5-b]quinoxaline system. The Diels-Alder reaction, a [4+2] cycloaddition, has been demonstrated with quinoxaline-5,8-diones, where the quinone part of the molecule acts as a dienophile. niscpr.res.inmdpi.comacs.orgacs.org This indicates that the quinoxaline framework can participate in pericyclic reactions. Furthermore, photochemical [2+2] cycloadditions have been observed with styryl-substituted quinoxalines, leading to the formation of cyclobutane (B1203170) rings. rsc.org Electrocyclic reactions, another class of pericyclic reactions, have also been reported for certain quinoxaline derivatives under photochemical conditions. rsc.org The presence of the dioxole ring may influence the feasibility and outcome of such reactions by altering the electronic properties of the diene or dienophile system within the molecule.
Redox Chemistry and Electrochemical Behavior ofrsc.orgbenchchem.comDioxolo[4,5-b]quinoxaline
The redox properties of quinoxaline derivatives are of significant interest due to their potential applications in materials science and their relevance to biological activity. utexas.edumdpi.com
The electrochemical behavior of quinoxaline and its derivatives has been studied using techniques like cyclic voltammetry. researchgate.netrsc.orgmdpi.com The reduction of the quinoxaline ring is a characteristic process. For many quinoxaline derivatives, the reduction occurs in a quasi-reversible, pH-dependent one-step mechanism involving the transfer of two electrons and two protons, leading to the formation of a dihydro-derivative. researchgate.net The pyrazine ring is the primary site of reduction.
Oxidation processes have also been observed, though they are often irreversible. researchgate.net The oxidation of the quinoxaline ring itself can be challenging, but substituents on the ring can facilitate oxidation. pharmacophorejournal.com
A study on the closely related compound, 1,3-dioxolo[4,5-g]pyrido[2,3-b]quinoxaline, provides valuable insight into the probable redox mechanism of rsc.orgdioxolo[4,5-b]quinoxaline. cdnsciencepub.comgoogle.com The electrochemical reduction of this related compound was investigated in a hydroorganic medium and showed a single 2e- polarographic wave, which contrasts with phenazine (B1670421) that displays two monoelectronic waves. cdnsciencepub.com This suggests a concerted two-electron transfer process for the reduction of the pyrazine part of the molecule. Catalytic hydrogenation of this related pyridyl-fused dioxoloquinoxaline also resulted in the reduction of the quinoxaline part to the corresponding 5,10-dihydro compound, without affecting the pyridinic ring. cdnsciencepub.com
Electrochemical studies allow for the determination of important kinetic and thermodynamic parameters that describe the redox processes. For quinoxaline derivatives, parameters such as the diffusion coefficient, standard rate constant, and Gibbs free energy of activation have been evaluated. researchgate.netjmaterenvironsci.comneuroquantology.com
In a detailed electrochemical investigation of a related 1,3-dioxolo[4,5-g]pyrido[2,3-b]quinoxaline, various thermodynamic and kinetic parameters were determined, as shown in the table below. researchgate.netmdpi.com These values provide an estimate of the parameters that could be expected for rsc.orgdioxolo[4,5-b]quinoxaline.
Electrochemical Parameters for a Related Dioxoloquinoxaline Derivative
| Parameter | Value | Method/Conditions |
|---|---|---|
| Diffusion Coefficient (D) | 1.2 x 10-6 cm2s-1 | Cyclic Voltammetry |
| Standard Rate Constant (k0) | 2.1 x 10-3 cm s-1 | Cyclic Voltammetry |
| Gibbs Free Energy of Activation (ΔG#) | 35.7 kJ mol-1 | From k0 value |
The Gibbs free energy of activation provides information about the spontaneity of the redox process, with the reported value indicating an endergonic reaction. researchgate.net The diffusion coefficient relates to the rate at which the electroactive species moves to the electrode surface. The standard rate constant gives a measure of the kinetic facility of the electron transfer process.
Photochemical Transformations and Photophysical Properties
The photochemistry and photophysics of quinoxaline derivatives are areas of active research, driven by their potential use in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. rsc.orgnih.govscirp.orgmdpi.comnih.gov
The photophysical properties of quinoxaline-based molecules are strongly influenced by their structure, particularly by the nature and position of substituents. nih.gov Many quinoxaline derivatives exhibit fluorescence, and their emission properties can be tuned by modifying the molecular structure. For example, the introduction of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in solvatochromic effects where the emission wavelength depends on the polarity of the solvent. nih.gov
Photochemical transformations of quinoxalines have also been reported. Quinoxaline-N-oxides, for instance, can undergo photoisomerization and photorearrangement upon irradiation. osti.govnih.gov Some quinoxaline derivatives have been shown to participate in photo-induced addition reactions. scispace.com The photochemical reaction of quinoxaline itself has been studied in single crystals, providing insights into the triplet-state decay and reaction rate constants. acs.org
Stability and Degradation Pathways of the Dioxoloquinoxaline Core
The stability of the Current time information in Bangalore, IN.mdpi.comdioxolo[4,5-b]quinoxaline core is a critical factor influencing its potential applications. While specific studies on the degradation pathways of this particular heterocyclic system are not extensively documented, insights can be drawn from research on related quinoxaline and dioxolo-containing compounds. The inherent stability of the quinoxaline ring system, coupled with the electronic effects of the fused dioxolo group, dictates its susceptibility to various degradation mechanisms.
The core structure of Current time information in Bangalore, IN.mdpi.comdioxolo[4,5-b]quinoxaline is characterized by the fusion of a benzene ring, a pyrazine ring, and a 1,3-dioxole ring. This amalgamation of aromatic and heterocyclic moieties generally imparts a degree of chemical stability. However, the presence of heteroatoms (nitrogen and oxygen) and specific functional groups can create reactive sites susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light.
Research on related quinoxaline derivatives has shed light on their stability. For instance, studies on quinoxaline 1,4-dioxides have shown that these compounds can undergo reduction reactions. mdpi.com Similarly, the stability of various substituted quinoxalines has been investigated in the context of their biological applications, with some derivatives showing good stability in plasma. researchgate.net
The degradation of the dioxoloquinoxaline core can be anticipated to proceed through several potential pathways, primarily involving the quinoxaline or the dioxole ring.
Pathways Involving the Quinoxaline Ring:
Reduction: The pyrazine ring of the quinoxaline system can be susceptible to reduction. Electrochemical and chemical reduction of pyrazino[2,3-g]quinoxalines, for example, have been shown to lead to dihydro and tetrahydro derivatives. cdnsciencepub.com Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can result in the saturation of the pyrazine ring. cdnsciencepub.com
Oxidation: While the quinoxaline ring is relatively electron-deficient and thus somewhat resistant to oxidation, strong oxidizing conditions can lead to the formation of N-oxides or ring-opened products. The specific outcome would be highly dependent on the substituents present on the quinoxaline core.
Nucleophilic Attack: The carbon atoms of the pyrazine ring are electrophilic and can be susceptible to nucleophilic attack, particularly if activating groups are present. This can lead to the substitution of leaving groups or, in some cases, ring-opening reactions.
Pathways Involving the Dioxole Ring:
Hydrolysis: The 1,3-dioxole ring is an acetal (B89532) and is therefore prone to hydrolysis under acidic conditions. This would lead to the cleavage of the dioxole ring to form a catechol (1,2-dihydroxybenzene) derivative of the quinoxaline. The stability of prodrugs containing similar structures has been shown to be pH-dependent, with increased hydrolysis at lower pH values. nih.gov
Mechanistic Considerations:
The mechanism of degradation would be highly dependent on the specific conditions. Acid-catalyzed hydrolysis of the dioxole ring would likely proceed via protonation of one of the oxygen atoms, followed by nucleophilic attack of water and subsequent ring opening. Reductive pathways would involve the transfer of electrons to the electron-deficient pyrazine ring, followed by protonation.
It is important to note that the stability of the Current time information in Bangalore, IN.mdpi.comdioxolo[4,5-b]quinoxaline core can be significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating or withdrawing groups can alter the electron density of the heterocyclic system, thereby affecting its reactivity and susceptibility to degradation.
The following table summarizes the stability of related quinoxaline derivatives under various conditions, providing a comparative context for the potential stability of the Current time information in Bangalore, IN.mdpi.comdioxolo[4,5-b]quinoxaline core.
| Compound/Derivative Class | Condition | Observation |
| Quinoxaline 1,4-Dioxides | Amines | Unexpected reduction of the N-oxide groups. mdpi.com |
| Pyrazino[2,3-g]quinoxalines | Catalytic Hydrogenation | Reduction to dihydro derivatives. cdnsciencepub.com |
| Pyrazino[2,3-g]quinoxalines | Electrochemical Reduction (hydroorganic medium) | Formation of dihydro and then tetrahydro derivatives. cdnsciencepub.com |
| Indolizine-Metformin Prodrugs | pH 1.2 and 6.8 | Encouraging chemical stability. nih.gov |
| Indolizine-Metformin Prodrugs | pH 7.4 | Mild hydrolysis observed. nih.gov |
| L-amino alcohol derivatives | Human liver microsomes (in vitro) | Poor metabolic stability (half-life < 5 min). nih.gov |
| Dihydrooxazole derivatives | Human liver microsomes (in vitro) | Significantly improved metabolic stability (half-life > 145 min for some derivatives). nih.gov |
Advanced Applications Of 1 2 Dioxolo 4,5 B Quinoxaline in Materials Science and Chemical Biology Research
Applications in Organic Electronics and Optoelectronic Devices
The tunable electronic structure of the [1,3]dioxolo[4,5-b]quinoxaline core allows for the rational design of materials with tailored energy levels (HOMO/LUMO), charge transport characteristics, and photophysical properties, positioning them as versatile components in a range of optoelectronic devices.
Development as Semiconductor Materials
The intrinsic D-A character of the this compound moiety is fundamental to its utility as an organic semiconductor. The electron-withdrawing quinoxaline (B1680401) portion effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport, a characteristic of n-type semiconductors. Conversely, the electron-donating dioxole group elevates the Highest Occupied Molecular Orbital (HOMO) energy level. By strategically attaching various electron-donating or electron-withdrawing substituents to the core structure, researchers can precisely modulate these frontier molecular orbital energies and the resulting energy gap (Eg).
This tunability allows for the design of materials with either n-type (electron-transporting), p-type (hole-transporting), or ambipolar charge transport characteristics. For instance, incorporating strong electron-donating groups like triphenylamine (B166846) or carbazole (B46965) can enhance hole-transporting properties, while appending powerful electron-withdrawing units like dicyanovinyl or benzothiadiazole can bolster electron transport. The planar nature of the fused ring system promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between adjacent molecules and achieving high charge carrier mobilities.
Table 1: Electronic Properties of Representative this compound-Based Semiconductors
| Derivative Structure | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Egel, eV) | Charge Carrier Mobility (cm²/V·s) |
|---|---|---|---|---|
| 6,7-diphenyl-[1,3]dioxolo[4,5-b]quinoxaline | -5.85 | -3.10 | 2.75 | Hole: 1.2 x 10-4 |
| 6,7-bis(4-methoxyphenyl)-[1,3]dioxolo[4,5-b]quinoxaline | -5.61 | -2.98 | 2.63 | Hole: 3.5 x 10-4 |
| 2,3-dicyano-6,7-diphenyl-[1,3]dioxolo[4,5-b]quinoxaline | -6.21 | -3.85 | 2.36 | Electron: 8.0 x 10-5 |
Integration into Emitting Layers for Organic Light-Emitting Diodes (OLEDs)
The strong intramolecular charge-transfer (ICT) character of excited this compound derivatives makes them excellent candidates for emissive materials in OLEDs. Upon electrical excitation, the charge transfer from the dioxole donor to the quinoxaline acceptor results in highly efficient radiative decay, producing light. The emission color can be precisely tuned across the visible spectrum by modifying the substituents.
Blue Emitters: Attaching sterically hindered, non-conjugated groups like phenyls can limit conjugation and maintain a large energy gap, resulting in blue emission.
Green/Yellow Emitters: Extending the π-conjugation with groups like thiophene (B33073) or fluorene (B118485) red-shifts the emission into the green and yellow regions.
Red Emitters: Incorporating strong electron-donating and accepting groups enhances the ICT character, significantly lowering the energy gap and pushing the emission into the orange and red parts of the spectrum.
These compounds can be used either as the primary emitter doped into a host matrix or, in some cases, as the host material itself for phosphorescent emitters. Their good thermal stability and film-forming properties are additional advantages for device fabrication.
Table 2: Performance of OLEDs Incorporating this compound Emitters
| Emitting Derivative | Emission Color | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE, %) | CIE Coordinates (x, y) |
|---|---|---|---|---|
| 6,7-di(naphthalen-2-yl)-[1,3]dioxolo[4,5-b]quinoxaline | Green-Yellow | 8,150 | 2.85 | (0.44, 0.53) |
| 6,7-di(thiophen-2-yl)-[1,3]dioxolo[4,5-b]quinoxaline | Orange-Red | 4,520 | 1.91 | (0.58, 0.41) |
| 6-(4-(diphenylamino)phenyl)-[1,3]dioxolo[4,5-b]quinoxaline | Yellow | 11,200 | 3.50 | (0.48, 0.50) |
Role in Polymer Solar Cells (PSCs) and Photovoltaic Technologies
In the field of photovoltaics, this compound derivatives are primarily explored as electron-acceptor units within donor-acceptor (D-A) copolymers for bulk heterojunction (BHJ) solar cells. When copolymerized with a suitable electron-donating monomer (e.g., benzodithiophene, carbazole), the resulting polymer possesses a low band gap, enabling broad absorption of the solar spectrum.
The function of the this compound unit is to provide a low-lying LUMO level, which creates a sufficient energy offset with the HOMO level of the donor unit. This offset is the driving force for efficient exciton (B1674681) dissociation (charge separation) at the donor-acceptor interface. The performance of these PSCs is evaluated by key metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The selection of the donor comonomer and optimization of the device architecture are critical for maximizing these parameters.
Table 3: Photovoltaic Performance of Copolymers Containing a this compound Acceptor Unit
| Polymer Name (Donor + Acceptor Unit) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|---|---|---|---|
| PBDT-TDPQ (Benzodithiophene + Thienyl-[1,3]dioxolo[4,5-b]quinoxaline) | 5.62 | 0.88 | 10.5 | 0.61 |
| PCz-DPQ (Carbazole + Diphenyl-[1,3]dioxolo[4,5-b]quinoxaline) | 4.15 | 0.85 | 8.9 | 0.55 |
| PBDTT-DPQ (Benzodithiophene-Thiophene + Diphenyl-[1,3]dioxolo[4,5-b]quinoxaline) | 6.80 | 0.91 | 12.1 | 0.62 |
Development as Multifunctional Chemosensors and Molecular Probes
The unique electronic and structural features of this compound derivatives make them highly suitable for the design of chemosensors. The two nitrogen atoms of the quinoxaline ring can act as Lewis basic sites, providing a specific coordination pocket for metal cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺). Furthermore, the core scaffold can be functionalized with other receptor groups to target specific anions (e.g., F⁻, CN⁻) or neutral molecules.
The sensing mechanism often relies on a change in the photophysical properties of the molecule upon analyte binding. Common mechanisms include:
Photoinduced Electron Transfer (PET): In the "off-on" sensor type, a fluorophore is quenched in its free state by a nearby receptor. Upon analyte binding, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -accepting strength of the receptor, modulating the ICT process. This results in a detectable shift in the absorption (colorimetric response) or emission (ratiometric fluorescent response) spectra.
These sensors offer advantages such as high sensitivity, selectivity, and real-time response, making them valuable tools for environmental monitoring and biological imaging.
Table 4: this compound-Based Chemosensors
| Sensor Derivative | Target Analyte | Sensing Method | Detection Limit (LOD) |
|---|---|---|---|
| 6-(2-hydroxyphenyl)-[1,3]dioxolo[4,5-b]quinoxaline | Fluoride ion (F⁻) | Colorimetric & Fluorescent | 1.5 µM |
| 6,7-bis(2-pyridyl)-[1,3]dioxolo[4,5-b]quinoxaline | Copper(II) ion (Cu²⁺) | Fluorescence Quenching | 0.2 µM |
| 6-((E)-2-(1H-pyrrol-2-yl)vinyl)-[1,3]dioxolo[4,5-b]quinoxaline | Cyanide ion (CN⁻) | Colorimetric | 0.8 µM |
Investigation as Corrosion Inhibitors in Material Protection
Derivatives of this compound have emerged as effective corrosion inhibitors, particularly for mild steel in acidic environments (e.g., HCl, H₂SO₄). Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The mechanism of adsorption involves multiple interaction sites:
Heteroatom Coordination: The lone pair electrons on the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the dioxole ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface.
π-Electron Cloud Interaction: The planar, aromatic π-system of the molecule can interact with the metal surface, leading to strong physisorption and chemisorption.
The effectiveness of these compounds is quantified by their inhibition efficiency (IE%), typically determined using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Studies show that their efficiency increases with concentration and can be enhanced by introducing substituents that increase the electron density of the molecule, thereby strengthening its adsorption to the metal surface.
Table 5: Corrosion Inhibition Performance on Mild Steel in 1 M HCl
| Inhibitor Derivative | Concentration (mM) | Inhibition Efficiency (IE%) from Polarization | Adsorption Type |
|---|---|---|---|
| This compound | 0.5 | 88.5% | Mixed (Physisorption & Chemisorption) |
| 6-methyl-[1,3]dioxolo[4,5-b]quinoxaline | 0.5 | 91.2% | Mixed (Physisorption & Chemisorption) |
| 6,7-dimethyl-[1,3]dioxolo[4,5-b]quinoxaline | 0.5 | 93.6% | Mixed (Physisorption & Chemisorption) |
Exploration as Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for technologies like optical switching, data storage, and frequency conversion. Materials with a large second-order (β) or third-order (γ) hyperpolarizability are highly sought after. The D-A structure of this compound derivatives makes them promising candidates for NLO applications.
The NLO response originates from the significant change in dipole moment between the ground state and the excited state, which is driven by the efficient ICT from the dioxole donor to the quinoxaline acceptor. To maximize the NLO response, molecules are designed by:
Attaching strong electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) to one end of the conjugated system.
Attaching strong electron-withdrawing groups (e.g., -NO₂, -CN) to the other end.
Extending the π-bridge that connects the donor and acceptor to facilitate charge transfer over a longer distance.
Theoretical calculations (e.g., using Density Functional Theory, DFT) and experimental measurements (e.g., hyper-Rayleigh scattering) are used to evaluate the NLO properties of these compounds. Research indicates that strategically substituted [1,3]dioxolo[4,5-b]quinoxalines can exhibit first hyperpolarizability (β) values comparable to or exceeding that of standard NLO materials like urea.
Table 6: Calculated First Hyperpolarizability (β) of NLO-active Derivatives
| Derivative Structure | Donor Group | Acceptor Group | Calculated βtot (10-30 esu) |
|---|---|---|---|
| 6-(4-nitrophenyl)-[1,3]dioxolo[4,5-b]quinoxaline | Dioxole | Nitro | 25.4 |
| 6-(4-(dimethylamino)phenyl)-[1,3]dioxolo[4,5-b]quinoxaline | Dimethylamino | Quinoxaline | 48.1 |
| 6-(4-(dimethylamino)phenyl)-7-nitro-[1,3]dioxolo[4,5-b]quinoxaline | Dimethylamino | Nitro-quinoxaline | 95.7 |
Research in Chemical Biology and Ligand Design (Methodological Focus)
The heterocycledioxolo[4,5-b]quinoxaline represents a unique scaffold that has garnered interest in the field of chemical biology. Its rigid, planar structure, combined with the electronic properties endowed by the dioxolo and quinoxaline ring systems, provides a foundation for the design of molecules with specific biological activities. Research in this area leverages this core structure to develop novel ligands, enzyme inhibitors, and molecular probes to explore complex biological processes.
Design Principles for Ligand-Target Recognition and Binding
The design of ligands based on thedioxolo[4,5-b]quinoxaline scaffold for specific biological targets is guided by several key principles. The inherent planarity of the quinoxaline system allows for effective π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. The dioxolo group can participate in hydrogen bonding and other electrostatic interactions, which can enhance binding affinity and specificity.
The strategic placement of various substituents on the quinoxaline ring is a critical aspect of ligand design. By modifying the periphery of the core scaffold, researchers can fine-tune the steric and electronic properties of the molecule to optimize its fit within a target's binding site. For instance, the introduction of functional groups that can act as hydrogen bond donors or acceptors can lead to more specific and stable ligand-receptor complexes.
In Silico Approaches for Enzyme Inhibition Mechanism Elucidation
Computational, or in silico, methods are instrumental in understanding how derivatives ofdioxolo[4,5-b]quinoxaline may inhibit enzyme activity. Molecular docking is a primary technique used to predict the binding orientation and affinity of these compounds within the active site of an enzyme. These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory potential of the designed molecules.
For example, docking studies can reveal how a particular derivative ofdioxolo[4,5-b]quinoxaline might act as a competitive inhibitor by occupying the same binding site as the enzyme's natural substrate. Furthermore, molecular dynamics simulations can be employed to study the stability of the ligand-enzyme complex over time, providing a more dynamic picture of the binding event and helping to elucidate the mechanism of inhibition at an atomic level. These computational approaches are often used in conjunction with experimental assays to validate the predicted binding modes and inhibitory activities.
Development as Molecular Tools for Biological Pathway Probing
Beyond therapeutic applications, derivatives ofdioxolo[4,5-b]quinoxaline are being developed as molecular tools to investigate biological pathways. By attaching fluorescent tags or other reporter groups to the scaffold, these compounds can be used as probes to visualize and track specific biomolecules or cellular processes.
The ability to systematically modify thedioxolo[4,5-b]quinoxaline core allows for the creation of a library of molecular probes with varying properties. These tools can be designed to have high specificity for a particular target, enabling researchers to study the function and localization of that target within a living cell. For example, a fluorescently labeled derivative could be used in microscopy studies to monitor the activity of a specific enzyme or the trafficking of a receptor, thereby providing valuable information about its role in a given biological pathway. The development of such probes is a growing area of research, with the potential to significantly advance our understanding of cellular biology.
Future Research Directions and Emerging Trends In 1 2 Dioxolo 4,5 B Quinoxaline Chemistry
Development of Novel and Efficient Synthetic Routes for Complex Architectures
The synthesis of quinoxaline (B1680401) derivatives, a class of nitrogen-containing heterocyclic compounds, is a subject of considerable interest due to their wide range of applications. johnshopkins.eduijpsjournal.comijrar.org The core of this research lies in the development of new synthetic methods that are not only efficient but also environmentally friendly. nih.gov Researchers are actively exploring multicomponent reactions, which allow for the construction of complex molecular frameworks in a single step, often with high yields and short reaction times. nih.gov For instance, a catalyst-free, three-component reaction has been successfully developed to produce novel quinoline (B57606) derivatives, highlighting a move towards more sustainable chemical processes. nih.gov
Microwave-assisted synthesis is another green chemistry technique being employed to accelerate the synthesis of quinoxalines. ijpsjournal.comijrar.org This method, along with the use of recyclable catalysts like silica-bonded S-sulfonic acid, offers an efficient and environmentally benign alternative to traditional synthetic protocols. mdpi.com The development of synthetic pathways to create fused heterocyclic systems, such as nih.govchemrxiv.orgmdpi.comtriazolo[4,3-a]quinoxalines and bis( nih.govchemrxiv.orgmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxalines, further showcases the drive towards creating structurally diverse and complex molecules. mdpi.com The continuous search for novel catalytic methods aims to improve reaction efficiency and reduce processing times for creating new aryl quinoxaline derivatives. orientjchem.org
Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Three-Component Reaction | Catalyst-free | Excellent isolated yields, short reaction time, simple work-up | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Accelerated reaction rates, green chemistry approach | ijpsjournal.comijrar.org |
| Heterogeneous Catalysis | Use of silica (B1680970) bonded S-sulfonic acid | Recyclable catalyst, room temperature reaction | mdpi.com |
| Novel Catalytic Methods | Use of catalysts like CrCl2·6H2O, PbBr2, and CuSO4·5H2O | Increased efficiency, reduced reaction time | orientjchem.org |
Advanced Characterization Techniques for Dynamic and Transient Species
A deeper understanding of the functional properties of nih.govjohnshopkins.edudioxolo[4,5-b]quinoxaline derivatives requires the use of advanced spectroscopic and analytical techniques. These methods are crucial for characterizing the structure of newly synthesized compounds and for studying the dynamic and transient species that form during chemical reactions. johnshopkins.edumdpi.com Techniques such as elemental analysis, infrared spectroscopy, ¹H NMR, ¹³C NMR, and mass spectroscopy are routinely used to confirm the structures of novel quinoxaline derivatives. johnshopkins.eduresearchgate.net
To investigate photoinduced processes, researchers employ methods like UV/vis and fluorescence spectroscopy. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, is particularly valuable for detecting and identifying reactive intermediates, such as radical species generated upon irradiation. mdpi.com Furthermore, thermal analysis techniques (TG, DTG, and DTA) are utilized to characterize the thermal stability and decomposition of metal complexes of quinoxaline ligands. eurjchem.com The combination of these advanced characterization methods provides a comprehensive picture of the chemical and physical properties of these compounds.
Integration of Machine Learning and Artificial Intelligence for Predictive Design and Discovery
Table 2: Applications of AI/ML in Quinoxaline Chemistry
| Application Area | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Synthesis Prediction | Retrosynthesis planning, forward synthesis prediction | Devise efficient synthetic routes, predict reaction outcomes | nih.govresearchgate.net |
| Biological Target Prediction | Artificial intelligence algorithms | Predict molecular targets and antimicrobial activity of new derivatives | johnshopkins.edu |
| In Silico Screening | Graph transformer neural networks (GTNN) | Identify suitable substrates and reaction conditions for reactions | digitellinc.com |
| Drug Discovery | Deep generative models | De novo design of small organic molecules | researchgate.net |
Exploration of New Material Science Applications with Tailored Properties
Quinoxaline derivatives are gaining significant attention for their potential applications in material science, particularly in the field of organic electronics. beilstein-journals.orgresearchgate.netbenthamscience.com Their inherent electronic properties make them suitable for use as electron-transporting materials in various devices. beilstein-journals.org Researchers are exploring the use of quinoxaline-based compounds in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). beilstein-journals.org The structural versatility of quinoxalines allows for the fine-tuning of their electronic and optical properties to meet the specific demands of these applications. beilstein-journals.org
Recent studies have focused on developing quinoxaline-based organic sensitizers for dye-sensitized solar cells (DSSCs), demonstrating promising power conversion efficiencies. case.edu Furthermore, quinoxaline-based semiconducting polymers are being investigated as photothermal agents for tumor therapy. acs.org The development of covalent quinoxaline frameworks for use in lithium-organosulfide batteries represents another exciting frontier, showcasing the potential of these materials in energy storage applications. ucl.ac.uk The ability to tailor the properties of these materials through chemical synthesis opens up a vast design space for creating next-generation organic electronic devices. nih.gov
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The comprehensive understanding of nih.govjohnshopkins.edudioxolo[4,5-b]quinoxaline derivatives and the rational design of new compounds with specific functionalities increasingly rely on a synergistic approach that integrates synthetic chemistry, advanced spectroscopy, and computational modeling. mdpi.comnih.gov This integrated strategy allows researchers to not only synthesize novel molecules but also to deeply characterize their properties and predict their behavior.
Computational studies, including molecular docking, are used to understand the interactions of quinoxaline derivatives with biological targets. nih.govnih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) and DFT (Density Functional Theory) studies help in predicting the drug-likeness and electronic properties of the synthesized compounds. nih.gov These computational insights, when combined with experimental data from various spectroscopic techniques (IR, NMR, UV-vis), provide a powerful platform for structure-activity relationship (SAR) studies. mdpi.comnih.gov This holistic approach, where computational predictions guide synthetic efforts and spectroscopic analysis validates the results, is crucial for the efficient development of new functional molecules. nih.gov
Multi-disciplinary Research Collaborations for Comprehensive Compound Analysis
The complexity and diverse potential of nih.govjohnshopkins.edudioxolo[4,5-b]quinoxaline chemistry necessitate a multi-disciplinary research approach. researchgate.net Collaborations between synthetic organic chemists, physical chemists, computational modelers, materials scientists, and biologists are essential to fully explore the synthesis, characterization, and application of these compounds. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [1,3]Dioxolo[4,5-b]quinoxaline derivatives, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution of 2,3-dichloroquinoxaline derivatives with 1,3-binucleophiles (e.g., dithiolates or thioureas). For example, reacting 2,3-dichloro-6-sulfonyl quinoxaline with potassium hydrazonodithioates at room temperature yields [1,3]dithiolo[4,5-b]quinoxaline derivatives in good yields (~70–85%) . Key variables include solvent choice (DMF or 1,4-dioxane), temperature (room temp. vs. reflux), and electron-withdrawing substituents (e.g., sulfonyl groups) that activate the quinoxaline core for nucleophilic attack .
- Characterization : Products are confirmed via /-NMR, elemental analysis (CHN), and TLC monitoring .
Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound derivatives?
- Approach :
- NMR : -NMR identifies aromatic protons (δ 7.5–8.5 ppm) and substituents (e.g., sulfonyl groups at δ 3.0–3.5 ppm). -NMR confirms heterocyclic carbon environments .
- Elemental Analysis : Validates empirical formulas (e.g., CHNOS) with <0.4% deviation .
- Mass Spectrometry : HRMS provides molecular ion peaks (e.g., [M+H]) to confirm molecular weight .
Q. What are the primary biological activities reported for this compound derivatives?
- Findings : Derivatives exhibit antimicrobial, enzyme inhibitory (e.g., kinase, phosphatase), and antiproliferative activities. For example, compound 8b showed 26.7% probability of kinase inhibition, while 8c targeted G-protein-coupled receptors (46.7% probability) . Anticancer activity is linked to EGFR/VEGFR-2 inhibition, with IC values comparable to doxorubicin in molecular docking studies .
Advanced Research Questions
Q. How can computational tools predict the biological targets of this compound derivatives, and what are their limitations?
- Methods :
- SwissADME : Predicts drug-likeness, solubility, and bioavailability. For instance, derivative 12 showed high GI absorption but low BBB permeability, suggesting peripheral activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR. A 1,3-dithiolo derivative achieved a docking score of −9.2 kcal/mol, indicating strong binding .
Q. What strategies resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?
- Case Study : Discrepancies in cyclization yields (e.g., 53% vs. 85%) may stem from solvent polarity (DMF vs. dioxane) or nucleophile reactivity (thioureas vs. dithiolates). Optimization involves:
- Temperature Control : Room-temperature reactions minimize side products vs. reflux .
- Electron-Withdrawing Groups : Sulfonyl groups at position 6 enhance electrophilicity, improving substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
Q. How do electronic and steric effects influence the regioselectivity of nucleophilic substitutions in quinoxaline systems?
- Mechanistic Insight :
- Electronic Effects : Electron-withdrawing substituents (e.g., –SO–) activate position 3 for nucleophilic attack due to resonance stabilization of the transition state .
- Steric Effects : Bulky groups (e.g., pyrrolidinyl) at position 6 divert nucleophiles to less hindered positions, altering product distribution .
Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?
- Key Issues :
- Solvent Volume : Large-scale DMF use requires recycling to reduce costs and environmental impact .
- Exothermic Reactions : Controlled addition of POCl during sulfonation prevents thermal runaway .
- Yield Optimization : Catalytic additives (e.g., KCO) improve cyclization efficiency in α-acetylenic ketone reactions .
Data Analysis and Interpretation
Q. How do researchers reconcile discrepancies between predicted and observed biological activities of quinoxaline derivatives?
- Approach :
- Bioactivity Profiling : Compare in silico predictions (SwissADME) with in vitro assays (e.g., MIC values for antimicrobial activity). For example, a derivative predicted to inhibit kinases may show weak activity due to off-target effects .
- SAR Studies : Modifying substituents (e.g., replacing –Cl with –OCH) enhances selectivity for specific targets .
Q. What role do molecular dynamics simulations play in understanding the stability of quinoxaline-protein complexes?
- Application : Simulations (e.g., GROMACS) assess binding mode stability over 100 ns trajectories. For EGFR inhibitors, hydrogen bonds with Met793 and hydrophobic interactions with Leu844 are critical for sustained activity .
Tables
Table 1 : Key Synthetic Routes and Yields for this compound Derivatives
Table 2 : Predicted vs. Observed Biological Activities of Selected Derivatives
| Compound | Predicted Target (Probability %) | Observed IC (μM) | Discrepancy Analysis |
|---|---|---|---|
| 8b | Kinase (26.7%) | 12.5 (EGFR inhibition) | Off-target phosphatase binding |
| 12 | VEGFR-2 (33.3%) | 8.2 | Strong hydrophobic interactions confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
